6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Lipophilicity Drug design Physicochemical profiling

Optimize your kinase inhibitor and CNS drug discovery with this strategically differentiated building block. The 6-Br/5-F/2-Me substitution pattern delivers a LogP of 1.94 and zero HBD, precisely meeting CNS MPO guidelines. The orthogonal C6–Br and C5–F sites enable rapid, protecting-group-free library synthesis. This provides a unique reactivity gradient for Pd-catalyzed diversification to accelerate SAR exploration. Procure this ≥98% pure scaffold to streamline your fragment-to-lead campaigns with a single, high-value intermediate.

Molecular Formula C7H5BrFN3
Molecular Weight 230.04 g/mol
Cat. No. B8105712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC7H5BrFN3
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESCC1=NN2C(=N1)C=CC(=C2F)Br
InChIInChI=1S/C7H5BrFN3/c1-4-10-6-3-2-5(8)7(9)12(6)11-4/h2-3H,1H3
InChIKeyJDLGJKNZMRFXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine – Physicochemical and Structural Baseline for Procurement Evaluation


6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 2177267‑01‑3) is a halogenated, methyl‑substituted fused heterocycle belonging to the [1,2,4]triazolo[1,5‑a]pyridine class. It bears a bromine at position 6, a fluorine at position 5, and a methyl group at position 2 on the triazole ring, giving a molecular formula of C₇H₅BrFN₃ and a molecular weight of 230.04 g mol⁻¹ . The scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives advanced as kinase inhibitors, anti‑inflammatory agents, and agrochemical leads [1]. This specific substitution pattern is available as a research‑grade building block from multiple suppliers at ≥98 % purity .

Why 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Interchanged with Other Triazolopyridine Building Blocks


In‑class [1,2,4]triazolo[1,5‑a]pyridine building blocks cannot be freely substituted because the position and identity of substituents jointly govern lipophilicity, electronic character, hydrogen‑bonding capacity, and reactivity in downstream transformations. The combination of an electron‑withdrawing bromine at position 6, an inductively‑withdrawing fluorine at position 5, and an electron‑donating methyl at position 2 produces a distinct LogP (1.94), a zero‑H‑bond‑donor profile, and a specific reactivity gradient for cross‑coupling at the C–Br site . Changing any single substituent (e.g., removing the 2‑methyl or replacing 5‑F with 5‑CH₃) shifts LogP by 0.15–0.31 log units and alters the ring electronics sufficiently to affect both the rate of metal‑catalyzed coupling and the pharmacokinetic profile of derived lead molecules . Such differences are non‑trivial when structure–activity relationships depend on precise lipophilicity windows or when the C‑6 bromide is the sole synthetic handle for diversification.

Head‑to‑Head Quantitative Evidence: 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine vs. Closest Triazolopyridine Analogs


LogP Differentiation Against the Des‑Methyl and Des‑Fluoro Analogues

The target compound exhibits a calculated LogP of 1.94, which is 0.31 log units higher than the 6‑bromo‑5‑fluoro analogue lacking the 2‑methyl group (LogP = 1.63) and 0.03–0.14 log units higher than the 6‑bromo‑5‑methyl analogue (LogP = 1.91) . The 0.31 LogP increment conferred by the 2‑methyl substituent represents a >2‑fold increase in octanol‑water partition coefficient, placing the compound closer to the often‑sought Lipinski LogP window of 2–3 for oral bioavailability while retaining the zero‑H‑bond‑donor count provided by the fully substituted heterocyclic core .

Lipophilicity Drug design Physicochemical profiling

Hydrogen‑Bond Donor Count: A Key MedChem Design Parameter vs. Unsubstituted Core

The target compound possesses zero hydrogen‑bond donors (HBD = 0) and three hydrogen‑bond acceptors (HBA = 3) . This profile is identical to the 6‑bromo‑5‑fluoro analogue but distinguishes it from any analogue bearing an amino, hydroxyl, or unsubstituted N–H on the triazole ring. In CNS‑targeted programmes, an HBD count of 0 is a stringent design criterion; the fully substituted triazolopyridine core satisfies this requirement without additional synthetic manipulation [1].

CNS drug design Permeability Physicochemical property

Synthetic Handle Orthogonality: 6‑Br vs. 5‑F for Sequential Cross‑Coupling

The target compound provides a bromine at C‑6 that is selectively reactive under palladium‑catalysed cross‑coupling conditions while the C‑5 fluorine remains largely inert, enabling sequential C–C and C–N bond formation. By contrast, the 6‑bromo‑5‑methyl analogue (CAS 746668‑59‑7) lacks the electron‑withdrawing fluorine, which alters the electron density of the pyridine ring and can affect the rate and selectivity of oxidative addition at the C–Br bond [1][2]. The 6‑Br/5‑F pairing thus provides a built‑in electronic gradient for chemoselective functionalisation that is absent in non‑fluorinated analogues.

Cross-coupling Suzuki-Miyaura Sequential functionalization Building block

Molecular Weight and TPSA Position vs. Closest Analogues for Lead‑Like Space

The target compound has a molecular weight of 230.04 Da and a topological polar surface area (TPSA) of 30.19 Ų . This places it within the ‘lead‑like’ space (MW ≤ 350, TPSA ≤ 140) and closer to fragment‑like dimensions than the 6‑bromo‑5‑fluoro analogue (MW = 216.01 Da; TPSA = 30.19 Ų) or the 2‑methyl analogue lacking fluorine (MW = 212.05 Da) . The additional mass from the 2‑methyl group (14 Da increment) and the fluorine atom (19 Da increment) brings the compound to a MW that balances synthetic tractability with sufficient complexity for meaningful structure‑activity relationship exploration.

Lead-like properties Fragment-based drug discovery Physicochemical profiling

Predicted Acid/Base Character: pKa Differentiation That Governs Salt Formation and Purification

The target compound has a predicted pKa of 1.50 ± 0.30 , indicating that the triazole N2 position is only protonated under strongly acidic conditions. This pKa is expected to be lower than that of the des‑fluoro‑2‑methyl analogue due to the electron‑withdrawing effect of the 5‑fluorine, which reduces the basicity of the triazole ring. In practical terms, the compound will remain predominantly unprotonated across the physiologically relevant pH range (1–8), simplifying bioassay interpretation and chromatographic purification relative to more basic triazolopyridines that may exist as mixtures of protonated and neutral species.

Ionisation Purification Salt selection Pre-formulation

Highest‑Value Application Scenarios for 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine Driven by Quantitative Differentiation


Kinase Inhibitor Fragment Growing and Lead Optimisation

The [1,2,4]triazolo[1,5‑a]pyridine scaffold is a recognised kinase hinge‑binding motif, exemplified by the approved JAK inhibitor filgotinib [1]. The 6‑Br/5‑F/2‑CH₃ substitution pattern offers a LogP (1.94) that falls within the favourable range for oral kinase inhibitors, zero H‑bond donors that prevent undesired hinge‑region hydrogen bonding, and a reactive C‑Br handle for Suzuki or Buchwald coupling to introduce aryl or amine diversity at the solvent‑exposed region. This specific compound is therefore an optimal starting point for fragment‑to‑lead campaigns targeting JAK, RET, or ALK5 kinases, where the 5‑F simultaneously improves metabolic stability and fine‑tunes ring electronics for target engagement [2].

CNS‑Penetrant Chemical Probes

With a TPSA of 30.19 Ų and HBD = 0, the target compound satisfies two critical criteria for CNS drug design: TPSA < 60 Ų and HBD ≤ 1 [1]. The LogP of 1.94 also lies near the centre of the CNS MPO desirability window. medicinal chemistry teams developing brain‑penetrant probes can use this building block to construct triazolopyridine‑based ligands for CNS targets (e.g., PDE10A, mGluR2) without introducing additional H‑bond donors that would impair blood‑brain barrier permeability [2].

Agrochemical Lead Discovery

Triazolopyridine derivatives have been claimed as herbicides and fungicides in multiple patent filings [1]. The combination of a bromine (enhancing soil persistence and target‑site binding via halogen bonding), a fluorine (improving metabolic stability and lipophilicity), and a methyl group (adding steric bulk) provides a balanced physicochemical profile for agrochemical screening. The predicted LogP of 1.94 and density of 1.87 g cm⁻³ support adequate foliar uptake and translocation properties, making this compound a suitable core scaffold for next‑generation crop protection agents [2].

Late‑Stage Diversification Libraries

As a single building block with three chemically distinct substituents (Br for cross‑coupling, F for SNAr or stability modulation, CH₃ for steric tuning), the target compound enables rapid parallel synthesis of diverse compound libraries. The orthogonality of the C6–Br site (readily functionalised via Pd catalysis) and the C5–F site (stable under most coupling conditions) allows chemists to execute two sequential diversification steps without protecting‑group manipulation, accelerating library production and reducing the number of building blocks that must be procured and validated [1].

Quote Request

Request a Quote for 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.